molecular formula C18H12N4O5 B278600 N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide

Cat. No. B278600
M. Wt: 364.3 g/mol
InChI Key: HOBGUFDAJXJWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

Future research on N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide should focus on elucidating its mechanism of action and optimizing its therapeutic potential. Additionally, further studies should investigate its safety and efficacy in clinical trials for various diseases. Other future directions include exploring its potential applications in drug delivery systems and nanotechnology.

Synthesis Methods

The synthesis of N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves the reaction of 2-methyl-5-nitrofuran-3-carboxylic acid with 2-amino-5-chloro-N-(2-methylphenyl)benzamide in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with oxalyl chloride and 2-aminooxazole to obtain the final compound.

Scientific Research Applications

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory and anti-tumor properties in preclinical studies.

properties

Product Name

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide

Molecular Formula

C18H12N4O5

Molecular Weight

364.3 g/mol

IUPAC Name

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C18H12N4O5/c1-10-4-5-11(18-21-16-13(27-18)3-2-8-19-16)9-12(10)20-17(23)14-6-7-15(26-14)22(24)25/h2-9H,1H3,(H,20,23)

InChI Key

HOBGUFDAJXJWFF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

solubility

1.7 [ug/mL]

Origin of Product

United States

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